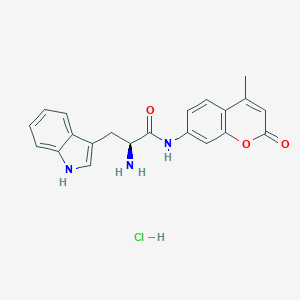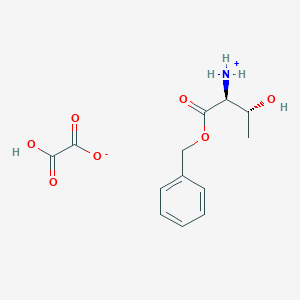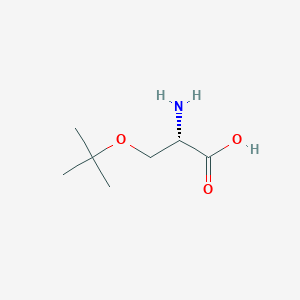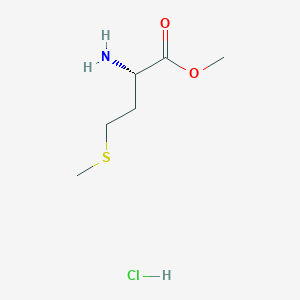
S-tert-Butyl-L-cysteine hydrochloride
Übersicht
Beschreibung
“S-tert-Butyl-L-cysteine hydrochloride” is a protected form of L-Cysteine , a non-essential α-amino acid that is biosynthesized in humans . It is a white crystalline powder or powder and is used in biochemical reagents .
Molecular Structure Analysis
The molecular formula of “S-tert-Butyl-L-cysteine hydrochloride” is C7H16ClNO2S . The IUPAC name is hydrogen (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid chloride .Physical And Chemical Properties Analysis
“S-tert-Butyl-L-cysteine hydrochloride” appears as a white to off-white solid . It has a molecular weight of 213.73 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
S-tert-Butyl-L-cysteine hydrochloride: is widely used in peptide synthesis as a protected form of L-Cysteine . The tert-butyl group serves as a protecting group for the thiol side chain of cysteine, which is crucial during the synthesis process to prevent unwanted reactions. After the peptide chain assembly, the protecting group can be removed under acidic conditions, revealing the free thiol group for further modifications or for the formation of disulfide bridges, which are essential for the correct folding of many proteins .
Protein Engineering
In protein engineering, S-tert-Butyl-L-cysteine hydrochloride is utilized to introduce site-specific modifications . By incorporating this compound into a protein sequence, researchers can selectively deprotect the thiol group post-synthesis, allowing for targeted conjugation with other molecules. This technique is particularly useful for creating labeled proteins for imaging or for attaching therapeutic agents to specific sites on a protein .
Drug Development
The compound’s role in drug development is significant, particularly in the design of peptide-based drugs . The ability to protect and deprotect thiol groups in cysteine residues enables the development of drugs with enhanced stability and specificity. This is especially important for drugs that target specific cellular pathways or for creating stable peptide-based therapeutics that can withstand the harsh conditions of the gastrointestinal tract .
Bioconjugation
S-tert-Butyl-L-cysteine hydrochloride: is instrumental in bioconjugation strategies . The protected cysteine can be incorporated into biomolecules, and subsequent deprotection allows for the attachment of various functional groups or probes. This is critical for the development of diagnostic tools, such as fluorescently labeled antibodies used in flow cytometry or microscopy .
Biomaterials Science
In the field of biomaterials science, this compound is used to modify the surface properties of materials . By grafting peptides containing S-tert-Butyl-L-cysteine hydrochloride onto material surfaces, researchers can create surfaces with specific functionalities, such as enhanced biocompatibility or the ability to bind to certain types of cells or proteins .
Synthetic Chemistry
Lastly, S-tert-Butyl-L-cysteine hydrochloride finds its application in synthetic chemistry beyond the realm of peptides and proteins . The S-tert-butylthio group introduced by this compound is synthetically useful for various chemical transformations, providing a versatile handle for further synthetic elaboration .
Safety and Hazards
Wirkmechanismus
Target of Action
S-tert-Butyl-L-cysteine hydrochloride, also known as H-Cys(tBu)-OH.HCl, is primarily used in the field of peptide synthesis . Its primary targets are the cysteine residues in peptide chains . Cysteine residues play a crucial role in the structure and function of peptides and proteins, often forming disulfide bonds that contribute to the stability of the protein structure .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions at the cysteine thiol group, allowing for the controlled synthesis of peptides . The protection can be subsequently removed, revealing the reactive thiol group for further reactions, such as the formation of disulfide bonds .
Biochemical Pathways
The use of S-tert-Butyl-L-cysteine hydrochloride affects the biochemical pathways involved in peptide synthesis . By protecting the cysteine thiol group, it allows for the controlled coupling of amino acids, facilitating the synthesis of complex disulfide-rich peptides . This has applications in the semisynthesis of proteins and peptide/protein labelling in vitro and in vivo .
Pharmacokinetics
The peptides synthesized using this compound would have their own adme (absorption, distribution, metabolism, and excretion) properties, which would be influenced by factors such as the presence of disulfide bonds and other structural features .
Result of Action
The use of S-tert-Butyl-L-cysteine hydrochloride results in the synthesis of peptides with precise control over the location and number of disulfide bonds . This can significantly affect the molecular and cellular effects of the peptides, as disulfide bonds can influence the stability, folding, and function of the peptides .
Action Environment
The action of S-tert-Butyl-L-cysteine hydrochloride can be influenced by various environmental factors. For example, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and solvent used in the peptide synthesis . Additionally, the presence of other reactive groups in the peptide chain can also influence the action of the compound .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMYFJKEBCMDR-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590416 | |
| Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-tert-Butyl-L-cysteine hydrochloride | |
CAS RN |
2481-09-6 | |
| Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2481-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















